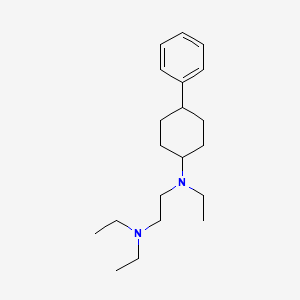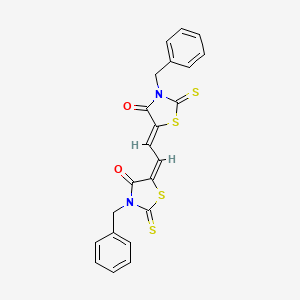
N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine often involves the preparation of ternary complexes with transition metals and modifications of the ethanediamine backbone. For instance, the preparation of ternary platinum(II) complexes showcases how altering the methylene chain length impacts molecular interactions, indicative of synthesis versatility in related diamines (Goto et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as copper(II) complexes with modified ethanediamine ligands, reveals how coordination environments and ligand modifications dictate the overall geometry and potential intramolecular interactions. The detailed X-ray diffraction analysis provides a clear view of how these compounds' structures can be manipulated for desired properties (Yang et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving ethanediamine derivatives, such as solvent-free synthesis leading to amino alcohols, illustrate the reactivity and versatility of these molecules. These reactions pave the way for a better understanding of the chemical properties and potential applications of N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine related compounds (Hakimi et al., 2013).
Physical Properties Analysis
Analyses of physical properties, such as thermal stability and solubility, are crucial for understanding how these compounds behave under different conditions. For instance, studies on similar compounds provide insights into their thermal behavior, solubility in various solvents, and phase transitions, which are essential for practical applications (de Sousa et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for forming complexes, and electrochemical characteristics, are illustrated through the synthesis and characterization of related complexes. These studies reveal the potential of N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine analogs in catalysis, material science, and as ligands in coordination chemistry (Stibrany & Potenza, 2009).
Propiedades
IUPAC Name |
N,N,N'-triethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2/c1-4-21(5-2)16-17-22(6-3)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-11,19-20H,4-6,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJHAUCEPJCWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)C1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4538312.png)
![N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4538319.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4538337.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4538345.png)
![3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4538359.png)
![N-(5-chloro-2-methoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4538362.png)
![N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B4538368.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4538375.png)
![4-(3-phenyl-2-propen-1-yl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538385.png)


![3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4538410.png)
![6-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4538411.png)